![molecular formula C13H15NO2 B2692618 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile CAS No. 2411266-88-9](/img/structure/B2692618.png)
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile
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Overview
Description
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile, also known as MOPPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPPN is a nitrile derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM). MOPPN has been found to exhibit anti-cancer, anti-inflammatory, and anti-estrogenic properties, making it a promising candidate for further research.
Mechanism of Action
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile exerts its anti-cancer effects by binding to the estrogen receptor and inhibiting the activity of estrogen. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells. 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile also inhibits the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the activity of certain enzymes involved in inflammation. Additionally, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been found to exhibit anti-estrogenic properties by binding to the estrogen receptor and inhibiting its activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile in lab experiments is its specificity for the estrogen receptor, making it a useful tool for studying estrogen receptor signaling pathways. However, one limitation is that 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile is not a commonly used compound, and its availability may be limited.
Future Directions
1. Further studies are needed to investigate the potential of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile as a therapeutic agent for cancer treatment.
2. The mechanism of action of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile needs to be further elucidated to understand its anti-cancer and anti-inflammatory properties.
3. The effects of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile on other signaling pathways and enzymes involved in cancer cell growth and proliferation need to be investigated.
4. The potential of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile as a tool for studying estrogen receptor signaling pathways needs to be further explored.
5. The development of more efficient synthesis methods for 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile could increase its availability for research purposes.
In conclusion, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile is a promising compound that has shown potential in various scientific research applications, particularly in cancer treatment. Further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent.
Synthesis Methods
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile can be synthesized through a multi-step process involving the reaction of 3-methyl-4-hydroxybenzaldehyde with epichlorohydrin to form 3-methyl-4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form the final product, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile.
Scientific Research Applications
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the growth of breast cancer cells and inducing apoptosis, or programmed cell death. 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has also been found to inhibit the growth of prostate cancer cells and has shown promise in the treatment of other types of cancer.
properties
IUPAC Name |
3-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-7-11(3-2-6-14)4-5-13(10)16-9-12-8-15-12/h4-5,7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCACXKCBHOMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC#N)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile |
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